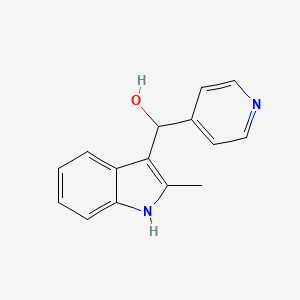

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol

Description

Properties

IUPAC Name |

(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-14(12-4-2-3-5-13(12)17-10)15(18)11-6-8-16-9-7-11/h2-9,15,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFMJHZIASZRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol typically involves the reaction of 2-methylindole with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of high-yielding, scalable reactions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol has been investigated for its potential therapeutic applications in treating various diseases. Its biological activities include:

- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation. Studies have indicated that indole derivatives can modulate pathways involved in cancer progression, such as apoptosis and cell cycle regulation .

- Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antibacterial and antifungal properties, potentially serving as a lead compound for developing new antibiotics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It can undergo various chemical reactions:

- Oxidation and Reduction : The compound can be oxidized to yield ketones or aldehydes and reduced to form alcohols or amines, which are essential in drug development .

- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups into the molecule, expanding its utility in synthesizing novel compounds.

Biological Studies

The mechanisms of action for this compound involve interactions with specific molecular targets:

- The indole moiety binds to various receptors and enzymes, modulating their activity.

- The pyridine moiety enhances binding affinity and specificity, potentially increasing the efficacy of the compound against targeted diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several indole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted in Nature Scientific Reports investigated the anti-inflammatory properties of indole derivatives. The study found that this compound effectively reduced levels of inflammatory markers in vitro, supporting its application in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in molecular features, synthetic routes, and physical properties (Table 1).

Table 1: Comparative Data for (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol and Analogs

Structural and Functional Comparisons

[1-(4-Chloro-benzyl)-2-methyl-1H-indol-3-yl]-methanol introduces a chloro-benzyl group at the indole 1-position, increasing steric bulk and lipophilicity compared to the target’s simpler pyridin-4-yl substitution.

Synthetic Methods :

- 1h is synthesized via sulfuric acid catalysis (51.8% yield), while Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one uses aldol addition followed by HCl/CH₃COOH dehydration (17% overall yield). Lower yields in the latter highlight challenges in multi-step syntheses involving dehydration.

Spectroscopic Data: 1h exhibits characteristic ¹H NMR signals for indole NH (δ ~10.5 ppm) and pyridine protons (δ ~8.5 ppm). The target compound’s hydroxyl proton would likely appear at δ ~5 ppm (broad), similar to [1-(4-Cl-benzyl)-2-Me-indol-3-yl]-methanol .

Physical Properties :

- Melting points vary significantly: 1h (214°C) vs. Z-4-Chloro-3-(...) (193°C) , reflecting differences in molecular symmetry and intermolecular interactions.

Key Differences and Implications

- Functional Groups: The acetamide in 1h may confer greater metabolic stability than the target’s methanol group, which is prone to oxidation.

- Synthetic Complexity : Multi-step syntheses (e.g., ) often result in lower yields, suggesting room for optimization in the target’s preparation.

Contradictions and Limitations

- and employ different acid catalysts (H₂SO₄ vs. HCl/CH₃COOH), leading to divergent yields and product profiles. This underscores the sensitivity of indole-pyridine systems to reaction conditions.

- Limited data on the target compound’s biological activity or crystallography (cf. ’s X-ray refinement methods ) restricts a full structure-activity relationship analysis.

Biological Activity

The compound (2-Methyl-1H-indol-3-YL)(pyridin-4-YL)methanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features both an indole and a pyridine moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Indole Moiety : This part of the molecule can bind to receptors and enzymes, modulating their activity.

- Pyridine Moiety : Enhances binding affinity and specificity to targets, potentially increasing the efficacy of the compound.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela and A-549 cells. In vitro studies have demonstrated IC50 values indicating effective cell growth inhibition .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| Hela | 10 | Moderate |

| A-549 | 15 | Moderate |

| ECA-109 | 12 | Moderate |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Indole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation. Specific studies have indicated that related compounds can reduce pro-inflammatory cytokine production in vitro .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound may exhibit antimicrobial activity. Indole derivatives have been reported to show effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting significant antibacterial potential .

Case Studies and Research Findings

- Anticancer Study : A study on related indole derivatives showed promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, revealing that modifications in the chemical structure could enhance their anticancer efficacy .

- Anti-inflammatory Effects : Research highlighted that indole-based compounds could modulate inflammatory responses in cellular models. The findings suggest that these compounds might be beneficial in developing new anti-inflammatory drugs .

- Antimicrobial Properties : In a comparative study, various indole derivatives were evaluated for their antimicrobial activities against common pathogens. The results indicated that certain structural features significantly contributed to their effectiveness against bacteria such as E. coli and Pseudomonas aeruginosa .

Q & A

Q. How should researchers address contradictory crystallographic data (e.g., disordered solvent molecules)?

Q. What statistical methods validate bioactivity data reproducibility across laboratories?

- Methodological Answer : Interlaboratory studies apply Bland-Altman analysis to assess agreement in IC₅₀ values. Hierarchical clustering identifies outlier datasets, while meta-analysis (e.g., RevMan) aggregates results for consensus EC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.